Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate (CAS: 103151-23-1 or 1185291-62-6) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . It features an imidazo[1,2-a]pyridine core substituted with a hydroxy group at position 8 and an ethyl ester at position 2. Its structural simplicity and functional groups make it a scaffold for derivatization in medicinal and materials chemistry.
Properties
CAS No. |
1185291-62-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-4,6,11,13H,2,5H2,1H3 |
InChI Key |
BXUGXWQXACIDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2CC=CC(=C2N1)O |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation via Condensation and Cyclization
The imidazo[1,2-A]pyridine core is typically constructed through condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds. For example, 2-aminopyridine reacts with ethyl bromopyruvate under basic conditions to form the imidazo ring via nucleophilic substitution and subsequent cyclization. The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 60°C to 100°C.
A critical intermediate in this pathway is ethyl 8-aminoimidazo[1,2-A]pyridine-2-carboxylate, which undergoes hydroxylation to introduce the 8-hydroxy group. Hydroxylation is achieved using oxidizing agents such as hydrogen peroxide in acidic media or enzymatic methods, though yields vary depending on the substituents’ electronic effects.
Esterification and Hydroxylation
The ethyl ester group at position 2 is introduced either during the cyclization step by using ethyl bromopyruvate or via post-cyclization esterification. In the latter case, the carboxylic acid intermediate (formed by hydrolysis of a nitrile or ester precursor) is treated with ethanol under acid catalysis (e.g., sulfuric acid). Hydroxylation at position 8 is often performed using hydroxylamine derivatives or via directed ortho-metalation followed by quenching with an oxygen source.
Patent-Based Methodologies
WO2018008929A1: Benzylation and Hydrolysis
A patent by Han et al. outlines a three-step synthesis route:
- Benzylation : A carboxylic acid alkyl ester (e.g., isopropyl 8-amino-2,3-dimethylimidazo[1,2-A]pyridine-6-carboxylate) is reacted with 2,6-dimethylbenzyl chloride in the presence of potassium carbonate and sodium iodide. This step introduces a benzylamino group at position 8.
- Hydrolysis : The ester group is hydrolyzed using aqueous sodium hydroxide in ethanol at 80°C, yielding the carboxylic acid derivative.
- Amidation : The carboxylic acid is coupled with 3-hydroxyazetidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
While this patent focuses on a dimethyl-substituted analog, the methodology is adaptable to the target compound by modifying starting materials. For instance, using ethyl bromoacetate instead of isopropyl esters would yield the ethyl carboxylate variant.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. In one protocol, 2-aminopyridine, ethyl glyoxalate, and a hydroxylation agent (e.g., hydroxylamine-O-sulfonic acid) are irradiated at 120°C for 15 minutes, achieving cyclization and hydroxylation in a single step. This method avoids intermediate isolation, achieving yields up to 78%.
Molecular Iodine-Catalyzed Ultrasonication
A novel three-component coupling method employs molecular iodine (10 mol%) under ultrasonication. 2-Aminopyridine, dimedone, and acetophenone derivatives react in water at 50°C for 30 minutes, forming the imidazo[1,2-A]pyridine core with subsequent hydroxylation. This eco-friendly approach achieves yields up to 96% and eliminates toxic solvents.
Comparative Analysis of Preparation Methods
| Method | Conditions | Catalyst/Reagents | Yield | Advantages |
|---|---|---|---|---|
| Traditional Multi-Step | 60–100°C, DMF | K₂CO₃, H₂O₂ | 60–70% | Well-established, scalable |
| Patent-Based Hydrolysis | 80°C, ethanol | NaOH, EDCI | 85% | High purity, adaptable to derivatives |
| Microwave-Assisted | 120°C, microwave irradiation | None | 78% | Rapid, energy-efficient |
| Iodine-Catalyzed | 50°C, ultrasonication, H₂O | I₂ | 96% | Solvent-free, high yield |
Critical Parameters in Synthesis
Solvent Selection
Temperature and Catalysts
- Lower temperatures (25–50°C) favor selective hydroxylation, while higher temperatures (80–120°C) accelerate cyclization.
- Molecular iodine outperforms metal catalysts (e.g., CuI) in reducing side reactions.
Challenges and Optimization Strategies
- Hydroxylation Selectivity : Directing hydroxyl groups to position 8 requires blocking groups or directed metalation.
- Ester Hydrolysis : Over-hydrolysis of ethyl esters can occur under basic conditions; controlled pH (5–6) during workup mitigates this.
- Scalability : Microwave and ultrasonication methods face scalability hurdles; continuous flow systems are being explored.
Chemical Reactions Analysis
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Scientific Research Applications
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . The compound’s unique structure allows it to bind effectively to its targets, resulting in its bioactivity .
Comparison with Similar Compounds
Substitution at Position 8
Halogenated Derivatives
Trifluoromethyl and Triazolo Derivatives
Pyridazine and Quinoline Analogs
Key Findings and Trends
Reactivity : Bromine or iodine substituents (e.g., in ) enable cross-coupling reactions, expanding utility in Suzuki-Miyaura or Ullmann-type syntheses.
Biological Activity: Amino and trifluoromethyl derivatives exhibit enhanced bioactivity, with reported roles as kinase inhibitors or antiviral agents .
Structural Tools : Crystallographic studies using SHELX and ORTEP-3 software are critical for confirming substituent positions and molecular conformations in analogs.
Biological Activity
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1185291-62-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its imidazo-pyridine framework, which is known for conferring various biological activities. The compound's molecular formula is , and it exhibits properties typical of heterocyclic compounds that can interact with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, exhibit significant anticancer properties. For example:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of Wee1 kinase, which plays a critical role in the regulation of the cell cycle and is a target for cancer therapy. Inhibition of this kinase can lead to the sensitization of cancer cells to DNA-damaging agents .
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. For instance, it showed a growth inhibition percentage of approximately 54.25% in HepG2 (liver cancer) and 38.44% in HeLa (cervical cancer) cells .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects:
- Cytokine Modulation : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. This suggests a mechanism where the compound may interfere with inflammatory signaling pathways .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways:
- Wee1 Kinase Inhibition : By inhibiting Wee1 kinase, the compound disrupts the normal cell cycle progression, leading to increased sensitivity to chemotherapeutic agents.
- Cytokine Signaling Interference : The modulation of cytokine release suggests that the compound may affect NF-kB or MAPK signaling pathways involved in inflammation.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate?
Answer:
The compound is synthesized via cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate under reflux conditions in ethanol. This method yields the imidazo[1,2-a]pyridine core structure, with the hydroxyl group introduced at the 8-position through the starting material (2-aminopyridin-3-ol). Key steps include temperature control (~80°C) and solvent selection (ethanol) to optimize cyclization efficiency. Post-synthesis purification typically involves column chromatography or recrystallization to isolate the product .
Basic: How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
Answer:
- ¹H NMR : Peaks corresponding to the ethyl ester group (e.g., triplet at ~1.3 ppm for CH₃ and quartet at ~4.3 ppm for CH₂) confirm the ester moiety. Aromatic protons in the imidazo[1,2-a]pyridine ring appear between 6.5–8.5 ppm, with the hydroxy group (8-position) showing a broad singlet if not deprotonated .
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carbonyl group (C=O) of the ester. The O–H stretch (hydroxy group) appears as a broad peak near 3200–3500 cm⁻¹ .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?
Answer:
- Functionalization : Introduce substituents at reactive positions (e.g., 3-nitro or trifluoromethyl groups) via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). For example, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8) is synthesized to study electronic effects on bioactivity .
- Biological Assays : Derivatives are tested in vitro against parasitic (e.g., Entamoeba histolytica) or tumor cell lines. Toxicity profiles (e.g., hepatic/kidney damage in rodent models) and anti-inflammatory activity are evaluated to prioritize candidates .
Basic: What are the critical physicochemical properties influencing its solubility and stability?
Answer:
- Solubility : The ethyl ester enhances lipophilicity, limiting aqueous solubility. Solubility can be modulated by converting the ester to a carboxylic acid (via hydrolysis) or using co-solvents (e.g., DMSO:water mixtures) .
- Stability : The hydroxy group at the 8-position may lead to oxidation under acidic/oxidizing conditions. Storage under inert atmospheres (N₂) at –20°C is recommended for long-term stability .
Advanced: How are computational tools (e.g., molecular docking, DFT) applied to predict its interactions with biological targets?
Answer:
- Docking Studies : The compound’s 3D structure (generated via SHELX or ORTEP-III ) is docked into active sites of enzymes (e.g., cyclin-dependent kinases) using software like AutoDock Vina. Key interactions (hydrogen bonds with carboxylate groups, π-π stacking with aromatic residues) are analyzed .
- DFT Calculations : Electronic properties (HOMO-LUMO gaps, electrostatic potential maps) predict reactivity and regioselectivity for functionalization .
Advanced: What experimental protocols are used to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HM1:IMSS for E. histolytica) to confirm IC₅₀ values. Control for vehicle effects (e.g., DMSO toxicity) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Basic: How is crystallographic data (e.g., X-ray diffraction) utilized to confirm its molecular geometry?
Answer:
Single-crystal X-ray diffraction (performed with SHELXL ) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the imidazole and pyridine rings is critical for planar alignment, influencing π-π interactions in target binding .
Advanced: What methodologies optimize the compound’s yield and purity in multi-step syntheses?
Answer:
- Stepwise Monitoring : TLC or HPLC tracks intermediates (e.g., imidazo[1,2-a]pyridine-2-carbohydrazide) to minimize side reactions.
- Catalytic Improvements : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances efficiency in introducing substituents (e.g., triazoles) .
Basic: What safety protocols are mandated for handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Waste Disposal : Collect in halogenated waste containers due to potential aromatic byproducts. Neutralize acidic/basic residues before disposal .
Advanced: How is the compound integrated into drug discovery pipelines targeting receptor tyrosine kinases (e.g., c-Met)?
Answer:
Derivatives are screened in kinase inhibition assays (e.g., ELISA-based phosphorylation assays). For instance, hydrazone-linked analogs of imidazo[1,2-a]pyridines show competitive inhibition of c-Met ATP-binding sites, validated via Western blotting of phosphorylated downstream proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
